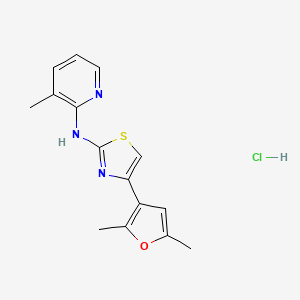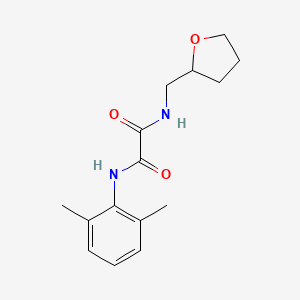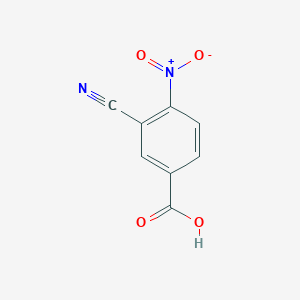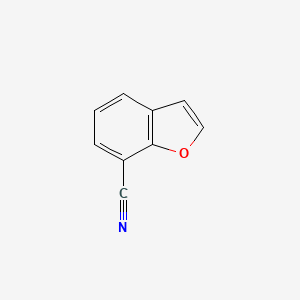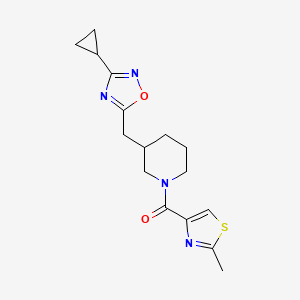
(E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide, also known as NPTB, is a thiazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Wissenschaftliche Forschungsanwendungen
(E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide induces apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the NF-κB pathway. (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
(E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide has potential applications in materials science as well. It can be used as a building block for the synthesis of various functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide has also been used as a ligand in the synthesis of metal complexes with potential applications in catalysis.
Wirkmechanismus
Target of Action
Similar compounds, such as thiazole derivatives, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with various biological targets, including enzymes, receptors, and other proteins.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit corrosion by forming a protective film or oxide layer on the surface of metals . This suggests that the compound might interact with its targets by forming a protective layer, thereby preventing further reactions or interactions.
Biochemical Pathways
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The corrosion inhibition efficacy of a similar compound, 4-(4-nitrophenyl) thiazol-2-amine, was found to be about 80% , suggesting that the compound might have good bioavailability.
Result of Action
Similar compounds, such as thiazole derivatives, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may have various molecular and cellular effects.
Action Environment
It’s worth noting that the corrosion inhibition efficacy of a similar compound, 4-(4-nitrophenyl) thiazol-2-amine, was studied in 1m hcl , suggesting that the compound’s action might be influenced by the acidity of the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide is its potent anticancer and anti-inflammatory activity. It can be used as a lead compound for the development of novel anticancer and anti-inflammatory agents. (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide is also relatively easy to synthesize and purify, which makes it an attractive compound for research purposes. However, one of the limitations of (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide is its low solubility in water, which can limit its application in some experiments.
Zukünftige Richtungen
There are several future directions for the research on (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide. One of the potential applications of (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide is in the development of novel anticancer and anti-inflammatory agents. The structure-activity relationship (SAR) studies of (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide can be carried out to optimize its potency and selectivity. (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide can also be used as a building block for the synthesis of various functional materials such as MOFs and COFs. The potential catalytic applications of (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide can also be explored. Overall, the research on (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide has significant potential for the development of novel compounds with various applications in medicinal chemistry, materials science, and catalysis.
Synthesemethoden
The synthesis of (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide involves the condensation reaction between 4-nitrobenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with 2-phenylacetyl chloride to obtain (E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide. The synthesis method has been optimized to yield high purity and yield of the product. The purity and identity of the synthesized product are confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Eigenschaften
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16(10-12-4-2-1-3-5-12)19-17-18-15(11-24-17)13-6-8-14(9-7-13)20(22)23/h1-9,11H,10H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMJNRPLMKTDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]oxolan-2-one](/img/structure/B2455223.png)



![2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide](/img/structure/B2455228.png)
